1-Propan-2-ylsulfanylpropan-2-one

Beschreibung

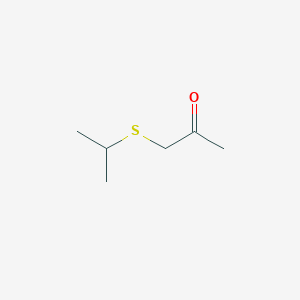

1-Propan-2-ylsulfanylpropan-2-one (CAS: Not explicitly listed in evidence) is a sulfur-containing ketone derivative with the molecular formula C₆H₁₀OS. Its structure consists of a propan-2-one backbone substituted with a propan-2-ylsulfanyl group (-S-C₃H₇). This compound is part of a broader class of sulfanyl ketones, which are studied for their roles in organic synthesis, particularly in enantioselective bioreduction reactions .

Eigenschaften

CAS-Nummer |

112988-41-7 |

|---|---|

Molekularformel |

C6H12OS |

Molekulargewicht |

132.23 g/mol |

IUPAC-Name |

1-propan-2-ylsulfanylpropan-2-one |

InChI |

InChI=1S/C6H12OS/c1-5(2)8-4-6(3)7/h5H,4H2,1-3H3 |

InChI-Schlüssel |

TZSDHLJUTCSOIY-UHFFFAOYSA-N |

SMILES |

CC(C)SCC(=O)C |

Kanonische SMILES |

CC(C)SCC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isopropylsulfanyl-acetone can be synthesized through several methods. One common approach involves the reaction of isopropyl mercaptan with acetone in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the mercaptan on the carbonyl carbon of acetone.

Industrial Production Methods

In an industrial setting, the production of isopropylsulfanyl-acetone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Isopropylsulfanyl-acetone undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form secondary alcohols.

Substitution: The sulfanyl group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary alcohols.

Substitution: Various substituted acetone derivatives.

Wissenschaftliche Forschungsanwendungen

Isopropylsulfanyl-acetone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of isopropylsulfanyl-acetone involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing enzyme activity and other biochemical processes. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of 1-Propan-2-ylsulfanylpropan-2-one, highlighting differences in substituents and functional groups:

Physicochemical and Reactivity Comparisons

Solubility :

- The furan-methyl derivative (C₈H₁₀O₂S) exhibits greater polarity and solubility in DMSO compared to the isopropylsulfanyl analogue, as seen in bioreduction studies requiring DMSO for substrate dissolution .

- Aryl-substituted analogues (e.g., 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one) display lower solubility in aqueous media due to hydrophobic aryl/cyclopropyl groups .

Reactivity in Bioreduction :

Toxicity and Safety :

- Sulfanyl-carbonitrile derivatives (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) have uninvestigated toxicological profiles, suggesting caution for structurally related compounds like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.